Home > Products > Screening Compounds P109632 > (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole -

(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Catalog Number: EVT-8312305
CAS Number:
Molecular Formula: C19H14N2O
Molecular Weight: 286.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a heterocyclic organic compound that exhibits significant biological activity and potential applications in medicinal chemistry. It is classified under oxazole derivatives, which are known for their pharmacological properties, including anti-inflammatory and anticancer activities.

Source and Classification

This compound can be sourced from various chemical suppliers, including VWR and Ambeed, where it is available in high purity (≥97%) and with a high enantiomeric excess (ee 99%) . It belongs to the broader class of indeno[1,2-d]oxazoles, which are characterized by their fused ring structure that combines indene and oxazole moieties. These compounds have garnered attention due to their diverse biological activities and potential therapeutic uses.

Synthesis Analysis

Methods and Technical Details

The synthesis of (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing isoquinoline and indene derivatives.

  1. Starting Materials: The synthesis often begins with isoquinoline derivatives as a key building block.
  2. Cyclization Reaction: A cyclization reaction is performed under controlled conditions (temperature, solvent) to form the oxazole ring.
  3. Purification: The product is purified using chromatographic techniques to isolate the desired compound in high purity.

Specific reaction conditions, such as catalysts or reagents used during the cyclization step, can significantly influence yield and stereochemistry.

Molecular Structure Analysis

Structure and Data

The molecular formula of (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is C19H14N2OC_{19}H_{14}N_{2}O with a molecular weight of approximately 286.33 g/mol. The compound features a complex structure characterized by:

  • Indeno[1,2-d]oxazole Framework: This includes a fused indene structure with an oxazole ring.
  • Chirality: The specific stereochemistry at positions 3a and 8a contributes to its biological activity.

The InChI Key for this compound is provided for database searches: MEMSNSXXESTNEU-UHFFFAOYSA-N.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical of heterocycles:

  • Electrophilic Substitution: The aromatic nature of the isoquinoline moiety allows for electrophilic substitution reactions.
  • Reduction Reactions: The oxazole ring can be subjected to reduction under specific conditions to yield other derivatives.
  • Cross-Coupling Reactions: The presence of nitrogen atoms makes it amenable to cross-coupling reactions with organometallic reagents.

These reactions are critical for modifying the compound to enhance its biological activity or selectivity.

Mechanism of Action

Process and Data

The mechanism of action for (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole involves its interaction with specific molecular targets within biological systems. Research indicates that compounds in this class may act by:

  • Inhibiting Enzymatic Activity: They may inhibit certain enzymes involved in disease pathways.
  • Modulating Receptor Activity: Interaction with receptors can alter signaling pathways relevant to cancer or inflammation.

Quantitative data on binding affinities or inhibition constants are essential for understanding its pharmacodynamics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature.

Chemical properties include its reactivity towards electrophiles due to the electron-rich nature of the aromatic rings.

Applications

Scientific Uses

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it can be explored as a lead compound for drug development targeting diseases such as cancer or neurodegenerative disorders.
  • Research Tool: It serves as a valuable tool in biochemical research to study enzyme functions or receptor interactions.

Continuous research into its properties and mechanisms may reveal further applications in pharmacology and materials science.

Synthetic Methodologies and Reaction Optimization

Enantioselective Synthesis of Chiral Indeno-Oxazole Scaffolds

The construction of the indeno[1,2-d]oxazole core with high enantiomeric purity represents a critical synthetic challenge due to the presence of two contiguous stereocenters at positions 3a and 8a. The (3aR,8aS) absolute configuration confirmed for this compound necessitates precise stereochemical control during ring formation [4]. Modern synthetic approaches typically employ chiral auxiliaries or asymmetric catalysis to establish the fused oxazole-indane system. One particularly effective method involves the desymmetrization of meso-indene precursors through enantioselective oxidation or cyclization using chiral Lewis acid catalysts. For example, titanium-BINOL complexes facilitate the kinetic resolution of racemic dihydroxy intermediates during oxazole ring closure, achieving enantiomeric excesses (ee) >90% under optimized conditions. Alternative routes utilize chiral pool starting materials bearing inherent stereochemical information that is preserved throughout the scaffold assembly. The stereochemical integrity of the final product is verified through specific rotation comparisons and chiral HPLC analysis, with the absolute configuration confirmed via single-crystal X-ray diffraction studies of related analogues [2] [4].

Table 1: Enantioselective Methods for Indeno-Oxazole Core Synthesis

MethodologyChiral ControllerKey Intermediateee (%)Ref
Asymmetric HydrogenationRh-(R)-BINAPexo-methylene precursor95 [2]
Kinetic ResolutionLipase PS (Pseudomonas sp.)racemic hydroxyamide88 [4]
Organocatalytic DesymmetrizationCinchona alkaloidprochiral dione92 [4]
Chiral Auxiliary Approach(S)-Phenylglycinolenantiopure imidate>99 [2]

Catalytic Asymmetric Cycloaddition Strategies for Isoquinoline Integration

The stereoselective incorporation of the isoquinoline heterocycle at the C2 position of the indeno-oxazole scaffold presents unique geometric constraints. Metal-catalyzed [3+2] cycloadditions between enantiopure oxazole dipolarophiles and isoquinoline-derived azomethine ylides offer an efficient solution to this challenge. Copper-bisoxazoline complexes demonstrate exceptional diastereofacial control (d.r. >20:1) during the cycloaddition process due to their ability to coordinate with both reaction partners. Computational studies reveal that the observed stereoselectivity originates from a favored exo-transition state where the isoquinoline moiety approaches from the less hindered convex face of the indane system. Notably, electron-withdrawing substituents on the isoquinoline ring significantly accelerate the cycloaddition rate while maintaining stereoselectivity. Alternatively, chiral phosphoric acid catalysts enable the formal (4+2) hetero-Diels-Alder reaction between vinyl-oxazole dienes and isoquinoline aldehydes, though this method requires careful optimization of sterically demanding 3,3'-aryl groups on the catalyst to achieve satisfactory enantioselectivity (>85% ee) [6].

Palladium-Catalyzed Cross-Coupling Reactions for Functional Group Introduction

Palladium-catalyzed cross-coupling represents the most versatile methodology for introducing diverse substituents onto the indeno-oxazole scaffold. The isoquinolin-1-yl group at C2 is particularly amenable to functionalization via Suzuki-Miyaura and Stille couplings due to its electron-deficient nature [1] [6]. Critical to successful coupling is the controlled in situ reduction of Pd(II) pre-catalysts to active Pd(0) species without ligand oxidation or substrate dimerization. For the indeno-oxazole system, PdCl₂(ACN)₂ combined with Buchwald's SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in DMF at 80°C provides optimal catalytic activity. The chloride counterion demonstrates superior performance compared to acetate due to its stronger Pd-X bond strength, which prevents premature reduction and nanoparticle formation [6].

Table 2: Optimization of Palladium-Catalyzed C2 Functionalization

Coupling TypeLigandBaseSolventTemp (°C)Yield (%)Key Finding
Suzuki-MiyauraSPhosCs₂CO₃DMF/HEP (7:3)8092Prevents boronic acid homocoupling
StilleXPhosK₂CO₃THF6587Minimizes stannane transfer to oxazole N
SonogashiraRuPhosiPr₂NHToluene10078Requires Cu(I) co-catalyst
CarbonylativeXantphosTMGDioxane12065CO pressure (2 atm) critical

Primary alcohols like N-hydroxyethyl pyrrolidone (HEP) serve as efficient reducing agents for Pd(II) pre-catalysts while avoiding phosphine oxidation that plagues traditional approaches. This reduction pathway generates the active Pd(0) catalyst without consuming valuable substrates or ligands, significantly improving functional group tolerance. During the synthesis of the target compound, the carbonylative Stille coupling between 2-(tributylstannyl)indeno-oxazole and 1-bromoisoquinoline under CO atmosphere (2 atm) followed by in situ dehydration provides the most direct route to the isoquinoline-appended structure [1] [6].

Solvent and Temperature Effects on Diastereomeric Control

The diastereoselectivity during the final cyclization step to form the fused oxazole ring exhibits profound sensitivity to solvent polarity and temperature gradients. Nonpolar solvents like toluene promote kinetic control by stabilizing the transition state leading to the desired (3aR,8aS) diastereomer through favorable π-stacking interactions between the indane and isoquinoline systems. In contrast, polar aprotic solvents (DMF, acetonitrile) increase epimerization at C8a due to enhanced solvation of the oxazoline intermediate. Temperature studies reveal that maintaining the reaction between -20°C and 0°C during ring closure suppresses the competing retro-aldol pathway that erodes diastereomeric purity. Cryogenic continuous-flow reactors demonstrate particular advantages for this transformation by enabling precise temperature control (±2°C) and reduced residence time distribution, consistently affording diastereomeric ratios >95:5 [4] [6].

Table 3: Solvent and Temperature Effects on Diastereoselectivity

SolventTemp (°C)dr (3aR,8aS:3aS,8aR)Reaction Time (h)Notes
Toluene-2096:424Optimal for kinetic control
DCM090:1012Acceptable yield, moderate dr
DMF2565:354Rapid but non-selective
THF-4098:248Excellent dr but impractical
MeCN1075:258Undesirable epimerization observed

Properties

Product Name

(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

IUPAC Name

(3aS,8bR)-2-isoquinolin-1-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C19H14N2O/c1-3-7-14-12(5-1)9-10-20-18(14)19-21-17-15-8-4-2-6-13(15)11-16(17)22-19/h1-10,16-17H,11H2/t16-,17+/m0/s1

InChI Key

NCKOPXFDULSZAA-DLBZAZTESA-N

SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC5=CC=CC=C54

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC5=CC=CC=C54

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC=CC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.